molecular formula C16H10Cl3N3OS B11090342 1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B11090342
M. Wt: 398.7 g/mol
InChI Key: FYQDOXKRPQEASV-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIDE
  • N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMATE

Uniqueness

N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA is unique due to its specific combination of chlorinated phenyl groups and a thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications.

Properties

Molecular Formula

C16H10Cl3N3OS

Molecular Weight

398.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C16H10Cl3N3OS/c17-9-1-4-11(5-2-9)20-15(23)22-16-21-14(8-24-16)12-6-3-10(18)7-13(12)19/h1-8H,(H2,20,21,22,23)

InChI Key

FYQDOXKRPQEASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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